Technical Monograph: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Technical Monograph: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Executive Summary & Strategic Importance
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors, specifically targeting EGFR (Epidermal Growth Factor Receptor) and Aurora Kinases .
Its structural significance lies in its dual-electrophilic nature:
-
C4-Position (Chloro): A highly reactive site for
(Nucleophilic Aromatic Substitution) reactions, allowing the introduction of aniline pharmacophores essential for ATP-binding pocket affinity. -
C2-Position (Ester): A versatile handle for heterocycle formation (e.g., benzimidazoles, triazoles) or amide coupling, enabling the extension of the molecule into the solvent-exposed regions of the kinase domain.
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C7-Position (Fluoro): A metabolic blocking group that modulates pKa and lipophilicity, often enhancing the pharmacokinetic profile compared to the non-fluorinated analogs.
Physicochemical Identity
The following data establishes the baseline identity for quality control and procurement.
| Property | Specification |
| CAS Number | 1189106-02-2 |
| IUPAC Name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 254.64 g/mol |
| SMILES | CCOC(=O)C1=NC(Cl)=C2C=CC(F)=CC2=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Hydrolytically unstable in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Strategic Synthesis & Retrosynthesis
The synthesis of this scaffold requires a disciplined approach to prevent the premature hydrolysis of the C4-chloride or the C2-ester. The most robust route proceeds via the Niementowski-type cyclization followed by dehydrative chlorination.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis revealing the disconnection to the 2-aminobenzamide scaffold.
Detailed Experimental Protocols
Step 1: Cyclization to the 4-Hydroxy Intermediate
Objective: Synthesize Ethyl 7-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate. Note: The "4-hydroxy" nomenclature is often used interchangeably with the "4-oxo" tautomer, which is the stable form in solution.
Reagents:
-
2-Amino-4-fluorobenzamide (1.0 eq)
-
Diethyl oxalate (5.0 eq - acts as solvent and reagent)
-
Acetic acid (catalytic) or Lewis Acid (
)
Procedure:
-
Charge a round-bottom flask with 2-Amino-4-fluorobenzamide.
-
Add Diethyl oxalate (excess).
-
Heat the mixture to 150–160°C for 6–12 hours. The high temperature is critical to drive the condensation and subsequent cyclization.
-
Monitoring: Monitor by LC-MS for the disappearance of the benzamide (MW ~154) and formation of the quinazolinone (MW ~236).
-
Workup: Cool the mixture to room temperature. The product often precipitates.
-
Filter the solid and wash efficiently with cold ethanol or diethyl ether to remove excess diethyl oxalate.
-
Drying: Vacuum dry at 45°C.
Step 2: Chlorination (The Critical Step)
Objective: Convert the 4-oxo group to the 4-chloro leaving group. Critical Control Point: Moisture exclusion is paramount. The product hydrolyzes rapidly back to the starting material in acidic aqueous conditions.
Reagents:
-
Ethyl 7-fluoro-4-hydroxyquinazoline-2-carboxylate (1.0 eq)
-
Phosphorus Oxychloride (
) (5–10 eq, solvent/reagent) - -Diisopropylethylamine (DIEA) (1.0 eq) or catalytic DMF.
Procedure:
-
Suspend the intermediate in neat
under Argon. -
Add DIEA dropwise (exothermic).
-
Heat to reflux (approx. 105°C) for 2–4 hours. The suspension should clear, indicating conversion to the chloro-imidate.
-
Quench (Hazardous):
-
Concentrate the reaction mixture under reduced pressure to remove excess
. -
Dissolve the residue in anhydrous Dichloromethane (DCM).
-
Slowly pour the DCM solution into a rapidly stirring mixture of ice and saturated
. Do not add water to the acid chloride; add the mixture to the buffer.
-
-
Extraction: Rapidly separate the organic layer. Wash with cold brine.
-
Drying: Dry over anhydrous
immediately. -
Purification: Flash chromatography (Hexane/EtOAc). Note: Avoid silica with high water content; use neutral alumina if degradation is observed.
Reactivity Profile & Functionalization
The utility of CAS 1189106-02-2 rests on its orthogonal reactivity. The C4-Cl bond is significantly more reactive toward nucleophiles than the C2-ester, allowing for sequential functionalization.
Divergent Synthesis Map (DOT Visualization)
Figure 2: The C4-position is the primary site of attack for soft nucleophiles (anilines), while the C2-ester remains intact for subsequent steps.
Mechanistic Insight[1][2]
-
C4 Selectivity: The nitrogen atoms at N1 and N3 render the C4 position highly electron-deficient. In the presence of an aniline, the
reaction proceeds via a Meisenheimer-like transition state. -
Fluorine Effect: The C7-fluorine atom is electron-withdrawing (inductive effect), which further activates the pyrimidine ring towards nucleophilic attack at C4, making this scaffold more reactive than the non-fluorinated analog.
Safety & Handling
-
Corrosivity: The compound is an alkylating agent. Handle in a fume hood with double gloving (Nitrile).
-
Hydrolysis Hazard: Upon contact with moisture, it releases HCl and reverts to the quinazolinone. Ensure all glassware is oven-dried.
-
Incompatibility: Violent reaction with strong oxidizers and strong bases.
References
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Chemical Identity & Vendors
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Sigma-Aldrich Product Page (Analog/Core Reference):
-
BLD Pharm Product Entry:
-
-
Synthetic Methodology (Quinazoline Cores)
- Kinase Inhibitor Applications: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry 277.48 (2002): 46265-46272. (Mechanistic basis for 4-chloro precursors).
